molecular formula C10H10O2 B176307 2,3-Dimethoxyphenylacetylene CAS No. 171087-99-3

2,3-Dimethoxyphenylacetylene

Cat. No.: B176307
CAS No.: 171087-99-3
M. Wt: 162.18 g/mol
InChI Key: VWFQXDQOONOJEQ-UHFFFAOYSA-N
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Description

2,3-Dimethoxyphenylacetylene is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of two methoxy groups attached to a phenyl ring, which is further connected to an acetylene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyphenylacetylene typically involves the use of starting materials such as 2,3-dimethoxybenzaldehyde. One common method includes the following steps:

    Formation of the Alkyne: The aldehyde group of 2,3-dimethoxybenzaldehyde is converted to an alkyne through a reaction with a suitable reagent like ethynylmagnesium bromide.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the synthetic route for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dimethoxyphenylacetylene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding alkane.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, where the methoxy groups can direct the incoming electrophile to specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alkanes.

    Substitution: Halogenated or other substituted derivatives of the original compound.

Scientific Research Applications

2,3-Dimethoxyphenylacetylene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxyphenylacetylene involves its interaction with various molecular targets. The acetylene group can participate in reactions that form new carbon-carbon bonds, while the methoxy groups can influence the reactivity and orientation of the compound in electrophilic substitution reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.

Comparison with Similar Compounds

    3,4-Dimethoxyphenylacetylene: Similar structure but with methoxy groups at different positions.

    2,5-Dimethoxyphenylacetylene: Another isomer with methoxy groups at the 2 and 5 positions.

Uniqueness: 2,3-Dimethoxyphenylacetylene is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and interactions differently compared to its isomers. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

1-ethynyl-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-4-8-6-5-7-9(11-2)10(8)12-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFQXDQOONOJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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